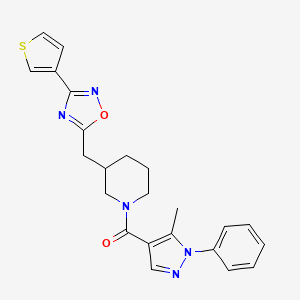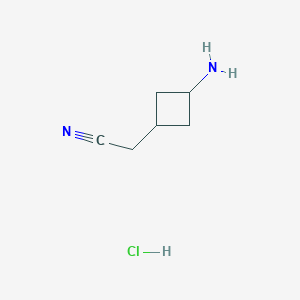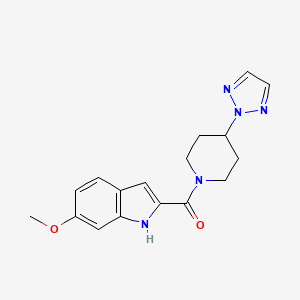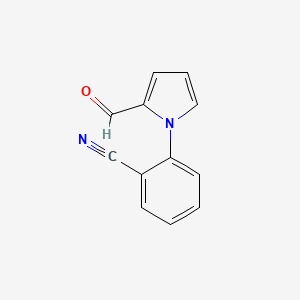![molecular formula C12H12N2O3S B2993210 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid CAS No. 124627-82-3](/img/structure/B2993210.png)
2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid” is a chemical substance with the molecular weight of 264.3 . It is also known by its IUPAC name { [1- (4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12N2O3S/c1-17-10-4-2-9 (3-5-10)14-7-6-13-12 (14)18-8-11 (15)16/h2-7H,8H2,1H3, (H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.科学的研究の応用
Green Synthesis Catalyst
A study by Moosavi-Zare et al. (2013) demonstrates the use of disulfonic acid imidazolium chloroaluminate as a catalyst in the synthesis of compounds related to 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid. This work highlights the potential of such compounds in green chemistry, particularly in the synthesis of pyrazoles under solvent-free conditions (Moosavi-Zare et al., 2013).
Versatile Host for Anions
Nath and Baruah (2012) explored the use of an imidazole-based bisphenol, structurally related to this compound, as a host for anions. Their study provides insight into the potential applications of such compounds in molecular recognition and sensor technologies (Nath & Baruah, 2012).
Corrosion Inhibition
Research by Krim et al. (2016) discusses the synthesis of imidazole derivatives, including compounds related to this compound, for corrosion protection. This study highlights the effectiveness of these compounds in inhibiting corrosion of mild steel in acidic environments (Krim et al., 2016).
Spectroscopic Characterization and Computational Study
Hossain et al. (2018) conducted a combined experimental and computational study on newly synthesized imidazole derivatives, closely related to this compound. This research provides valuable insights into the reactivity properties of these compounds, potentially useful in various scientific fields (Hossain et al., 2018).
Synthesis and Antimicrobial Evaluation
Noolvi et al. (2016) explored the synthesis and antimicrobial evaluation of 1,3,4-thiadiazole derivatives of a compound structurally related to this compound. This study demonstrates the potential of such compounds in the development of new antimicrobial agents (Noolvi et al., 2016).
Fluorescent Compound for Metal Ion Detection
Li Rui-j (2013) synthesized a compound related to this compound for the selective detection of Co2+ ions. This research indicates the potential application of such compounds in the development of new fluorescent chemical sensors (Li Rui-j, 2013).
Antiprotozoal Activity
Pérez-Villanueva et al. (2013) synthesized a series of benzimidazole derivatives, including 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole, showing strong antiprotozoal activity against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. This highlights the therapeutic potential of compounds similar to this compound (Pérez-Villanueva et al., 2013).
Synthesis of Dioxetanes
Watanabe et al. (2010) reported the synthesis of sulfanyl-substituted bicyclic dioxetanes, related to this compound. This study provides insights into the application of these compounds in chemiluminescence and related fields (Watanabe et al., 2010).
Safety and Hazards
作用機序
Mode of Action
Imidazole derivatives are known to interact with various biological targets through hydrogen bonding and π-π stacking . The presence of a methoxyphenyl group could potentially influence the compound’s interaction with its targets .
Pharmacokinetics
The presence of a methoxyphenyl group could potentially influence the compound’s bioavailability .
特性
IUPAC Name |
2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-17-10-4-2-9(3-5-10)14-7-6-13-12(14)18-8-11(15)16/h2-7H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFGORYEWJIPFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(pyridin-4-yl)propanenitrile](/img/structure/B2993132.png)
![3-((4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2993133.png)
![(1-(4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl)piperidin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2993136.png)
![Dimethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B2993137.png)

![N-(3-methylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2993143.png)

![4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoate](/img/structure/B2993145.png)

![2,5-dimethoxy-4-methyl-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2993147.png)
![Sodium 2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B2993148.png)

